5-Phenyl-1H-pyrazole-3-propanoic acid
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Overview
Description
3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid typically involves the cyclization of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method is the condensation of phenylhydrazine with an α,β-unsaturated carbonyl compound, leading to the formation of the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar in structure but with a different substitution pattern on the pyrazole ring.
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid: Contains a methyl group instead of a phenyl group, leading to different chemical properties and applications
Uniqueness
The presence of the phenyl group can enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
MPRKURNEAPNXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCC(=O)O |
Origin of Product |
United States |
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